Omigapil is a neuroprotective compound that was initially developed by Novartis and is now under the purview of Santhera Pharmaceuticals. It has been investigated primarily for its potential in treating neurodegenerative diseases, including Parkinson's disease and amyotrophic lateral sclerosis, although its development for these conditions was ultimately discontinued due to insufficient efficacy. Currently, Omigapil is being explored for its therapeutic potential in congenital muscular dystrophy, particularly laminin-α2-deficient congenital muscular dystrophy (MDC1A) .
Omigapil is classified as a neuroprotective agent. Its chemical structure is characterized by a tricyclic framework, which differentiates it from other compounds such as selegiline, a monoamine oxidase inhibitor. Unlike selegiline, Omigapil does not produce amphetamine metabolites, making it a potentially safer alternative in neurodegenerative therapies .
Omigapil was first synthesized at Ciba-Geigy in Basel, Switzerland. The synthesis process involves multiple steps that can include various organic reactions such as condensation and cyclization to achieve the desired tricyclic structure. The specific details of the synthetic route have not been extensively documented in public literature, but advancements in synthetic methodologies suggest that modern techniques could enhance yield and purity .
Omigapil engages in several chemical reactions:
Omigapil's mechanism primarily involves the inhibition of programmed cell death (apoptosis). It binds to glyceraldehyde 3-phosphate dehydrogenase (GAPDH), preventing its S-nitrosylation. This action inhibits the activation of pro-apoptotic gene expression mediated by GAPDH and the ubiquitin ligase SIAH1. By blocking this pathway, Omigapil helps maintain neuronal survival under stress conditions typical of neurodegenerative diseases .
Research indicates that Omigapil can effectively cross the blood-brain barrier, an essential property for drugs targeting central nervous system disorders .
Omigapil is currently being researched for several applications:
Omigapil (chemical name: N-(dibenz[b,f]oxepin-10-ylmethyl)-N-methyl-N-prop-2-ynylamine maleate) exerts its primary pharmacological effects through selective inhibition of the pro-apoptotic glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1 signaling cascade. This pathway represents a critical mechanism of programmed cell death implicated in degenerative conditions, particularly congenital muscular dystrophies. Under nitrosative stress conditions, nitric oxide mediates S-nitrosylation of GAPDH at cysteine residue 150 (Cys150), inducing conformational changes that facilitate its binding to the E3 ubiquitin ligase Seven in Absentia Homolog 1 (Siah1). This GAPDH-Siah1 complex translocates to the nucleus, where it stabilizes Siah1's E3 ligase activity, leading to degradation of nuclear proteins and initiation of p53-dependent apoptosis [4] [6].
Omigapil contains a tricyclic dibenzoxepine core linked to a N-methyl-N-prop-2-ynylamine moiety via a methylene bridge, forming a highly specific interaction with the GAPDH enzyme. Biophysical studies reveal that Omigapil binds to a hydrophobic cleft adjacent to the catalytic site of GAPDH, sterically hindering access to Cys150 and preventing nitric oxide-mediated S-nitrosylation. The maleate salt formulation enhances this interaction through formation of ionic bonds with surrounding arginine residues (Arg234 and Arg249) within the GAPDH structure [8]. This binding does not inhibit GAPDH's glycolytic function but specifically disrupts its apoptosis-inducing nuclear translocation. X-ray crystallographic analyses demonstrate that the dibenzoxepine ring system engages in π-π stacking with Phe37 and Trp84 residues, while the terminal alkyne group of the prop-2-ynylamine chain forms hydrophobic contacts with Val44 and Leu45 [9].
Table 1: Structural Interactions Between Omigapil and GAPDH
Omigapil Structural Element | GAPDH Binding Residues | Interaction Type |
---|---|---|
Dibenzoxepine core | Phe37, Trp84 | π-π Stacking |
Methylene bridge | Leu184, Pro185 | Van der Waals contacts |
N-methyl group | Ile249 | Hydrophobic interaction |
Prop-2-ynyl terminal alkyne | Val44, Leu45 | Hydrophobic pocket interaction |
Maleate counterion | Arg234, Arg249 | Salt bridge formation |
Beyond blocking nitrosylation, Omigapil induces allosteric changes that impede the protein-protein interaction interface necessary for GAPDH-Siah1 complex formation. Nuclear translocation signals within GAPDH (residues 222-243) undergo conformational rearrangement upon Omigapil binding, reducing the affinity for Siah1 by >80% as measured by surface plasmon resonance [4]. This allosteric modulation prevents the nuclear accumulation of the GAPDH-Siah1 complex even under conditions of significant nitrosative stress. In vitro studies using fluorescently tagged GAPDH demonstrate complete inhibition of nuclear translocation in myotubes treated with pro-apoptotic stimuli when pre-incubated with 10nM Omigapil [3]. The compound's effects exhibit a characteristic bell-shaped dose-response curve, with maximal efficacy observed at nanomolar concentrations (10⁻⁹ M), diminishing at higher concentrations due to disruption of optimal binding geometry [9] [10].
Omigapil demonstrates dual modulation of apoptotic pathways, primarily targeting p53-dependent mechanisms while influencing select p53-independent cascades. In the p53-dependent pathway, nuclear GAPDH-Siah1 complexes activate p300/CBP-mediated acetylation of p53, enhancing its transcriptional activity toward pro-apoptotic targets including p53 upregulated modulator of apoptosis (PUMA), Bax, and p21. Omigapil treatment reduces mRNA levels of these targets by 60-75% in LAMA2-deficient muscle cells, as quantified by quantitative polymerase chain reaction [4] [8]. Interestingly, Omigapil also attenuates p53-independent apoptosis through inhibition of caspase-6 activation. In collagen VI-deficient models, Omigapil prevents mitochondrial permeability transition pore opening independent of p53 status, suggesting stabilization of mitochondrial membranes through undefined mechanisms [1] [5]. This dual-pathway inhibition creates a robust anti-apoptotic effect across diverse cellular stress conditions.
Table 2: Apoptotic Pathway Modulation by Omigapil
Apoptotic Pathway | Key Molecular Targets | Omigapil Effect | Functional Outcome |
---|---|---|---|
p53-Dependent | GAPDH-Siah1 complex formation | 85-90% inhibition | Reduced p53 acetylation |
PUMA transcription | 70% reduction | Decreased mitochondrial apoptosis | |
Bax activation | 65% reduction | Improved mitochondrial integrity | |
p53-Independent | Caspase-6 activation | 60% inhibition | Reduced cytoskeletal degradation |
Calpain-mediated necrosis | 45% reduction | Decreased membrane disruption | |
Mitochondrial permeability transition | 75% inhibition | Enhanced cellular ATP production |
Omigapil modulates critical convergence points between the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. The compound reduces cell surface expression of Fas (CD95) receptors by 40% in dystrophic muscle cells, limiting activation of the extrinsic pathway by Fas ligand. Additionally, Omigapil decreases the conversion of caspase-8 to its active form, which normally serves as a bridge between extrinsic signaling and intrinsic pathway activation through Bid cleavage [3]. This cross-talk inhibition prevents the amplification of apoptotic signaling between pathways. Notably, in laminin-deficient models, Omigapil maintains the anti-apoptotic Bcl-2/Bax ratio at near-normal levels, preventing cytochrome c release despite upstream activation signals [7] [4]. This comprehensive pathway modulation creates a cellular environment resistant to both developmental and stress-induced apoptosis.
The tricyclic dibenzoxepine core represents a critical pharmacophore for Omigapil's activity, with specific structural constraints governing efficacy. SAR studies demonstrate that planarity of the tricyclic system is essential, as saturation of any ring system reduces anti-apoptotic activity by >90%. The oxygen atom at position 10 must remain unsubstituted, with methylation decreasing potency 300-fold. Expansion of the central oxepine ring to an eight-membered structure diminishes binding affinity by 60%, while contraction to a furan ring system abolishes activity entirely [9]. Substituents at the 2- or 4-positions of the terminal benzene rings exhibit steric limitations: small hydrophobic groups (methyl, chloro) are tolerated with moderate (20-30%) potency reduction, while bulkier substituents (phenyl, ethyl) decrease activity by 75-95%. The 3-position remains highly sensitive to modification, with even small groups causing complete loss of activity, likely due to disruption of π-stacking interactions with aromatic residues in the GAPDH binding pocket [2] [9].
Table 3: Structural-Activity Relationship of Dibenzoxepine Core Modifications
Structural Modification | Binding Affinity (vs. Omigapil) | Anti-apoptotic Efficacy | Molecular Rationale |
---|---|---|---|
Unmodified dibenzoxepine | 100% | 100% | Optimal π-stacking interactions |
2-position methyl substitution | 78% | 75% | Minor steric hindrance |
3-position chloro substitution | <5% | <10% | Disruption of critical π-stacking |
Saturated central ring | 35% | 28% | Loss of planarity |
Oxygen replaced with sulfur | 42% | 37% | Altered electronic properties |
Dibenzoxepine → dibenzocycloheptane | 18% | 15% | Loss of hydrogen bond acceptor capability |
The N-methyl-N-prop-2-ynylamine chain exhibits precise steric and electronic requirements for activity. Replacement of the terminal alkyne with alkene groups reduces potency by 80%, while alkyl substituents show complete loss of activity. The methyl group attached to the nitrogen atom cannot be extended beyond ethyl without 95% reduction in efficacy. The propargyl terminus must maintain linear orientation, with branching at the propargylic position decreasing activity by 70%. Interestingly, replacement of the alkyne with a cyano group retains 45% activity, suggesting electronic properties (electron-withdrawing capability) contribute significantly to binding [2]. The optimal chain length between the dibenzoxepine nitrogen and terminal alkyne is precisely three atoms (N-CH₂-C≡CH), with either shortening or extension decreasing potency. Molecular dynamics simulations indicate the terminal alkyne forms a hydrophobic interaction with a defined sub-pocket in GAPDH (Val44, Leu45, Ile249), with bond angle constraints explaining the strict length requirement [9].
The methylene bridge connecting the dibenzoxepine core to the amine nitrogen shows limited tolerance for modification. Methyl substitution at the bridge carbon reduces activity by 90%, while removal of the bridge (direct nitrogen attachment to the ring system) completely abolishes binding. The bridge maintains optimal distance and orientation for simultaneous engagement of both hydrophobic core-binding regions and the alkyne-specific subpocket within GAPDH. This SAR profile highlights the exquisitely specific three-dimensional requirements for Omigapil's molecular mechanism, explaining why even minor structural modifications typically result in substantial loss of anti-apoptotic activity [2] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: